2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core with two keto groups at positions 2 and 3, and a nitrile group at position 6
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as PARP-1, which are involved in DNA repair and cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to cell cycle regulation, apoptosis, and autophagy, particularly in cancer research.
Mechanism of Action
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that is secreted in high levels in the visceral organs and plays a crucial role in glucose metabolism by degrading incretin hormones, which stimulate insulin secretion .
Mode of Action
The compound interacts with its target, DPP-4, leading to the inhibition of the enzyme . This inhibition prevents the degradation of incretin hormones, resulting in increased insulin secretion and a consequent hypoglycemic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn stimulate insulin secretion. This leads to a decrease in blood glucose levels .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the stimulation of insulin secretion due to the inhibition of DPP-4 . This results in a decrease in blood glucose levels, providing a hypoglycemic effect .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives have been shown to exhibit inhibitory activity against the enzyme PARP-1
Molecular Mechanism
Some quinoxaline derivatives have been shown to inhibit the enzyme PARP-1 , suggesting that 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile might exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with a suitable nitrile source, such as potassium cyanide, to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxyquinoxaline derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroxyquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups replacing the nitrile group.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Contains sulfonamide group, used as DPP-4 inhibitors.
Uniqueness
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKWKXETLTPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408316 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61875-40-9 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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